Broad-Spectrum Target Inactivity Profile vs. Active Quinoline Hydrazide Analogs
In a comprehensive panel of 25 distinct PubChem BioAssays spanning diverse target classes including GPCRs (S1P3), nuclear receptors (PPARγ), kinases (PKD), GTPases (Ras, Rac, Rab, Cdc42), proteases (Factor XIa, XIIa, Kallikrein 5), and protein-protein interactions (14-3-3/Bad, TLR4-MyD88), N'-(4-chlorobenzoyl)-6-quinolinecarbohydrazide was consistently classified as 'Inactive' in every assay [1]. This contrasts sharply with structurally related quinoline hydrazides such as N'-(4-chlorobenzoyl)-2-(quinolin-2-ylsulfanyl)acetohydrazide (TKIM, CAS 326921-25-9), which exhibits potent TREK-1 channel inhibition with an IC50 of 2.96 μM .
| Evidence Dimension | Bioactivity outcome across 25 HTS assays |
|---|---|
| Target Compound Data | Inactive in 25/25 assays (0% hit rate) |
| Comparator Or Baseline | TKIM (N'-(4-chlorobenzoyl)-2-(quinolin-2-ylsulfanyl)acetohydrazide, CAS 326921-25-9): Active as TREK-1 inhibitor, IC50 = 2.96 μM |
| Quantified Difference | Target compound shows zero confirmed bioactivity vs. comparator's single-target potency at 2.96 μM |
| Conditions | PubChem BioAssay HTS panel (targets: S1P3, PPARγ, Ras/Rac/Rab/Cdc42 GTPases, Factor XIa/XIIa, PKD, 14-3-3/Bad, TLR4-MyD88, STAT1/3, GlmU, etc.) |
Why This Matters
For researchers seeking a clean negative control compound or a scaffold with minimal off-target liability, this comprehensive inactivity profile is a quantifiable selection criterion that distinguishes it from biologically active quinoline hydrazide analogs.
- [1] PubChem. BioAssay Summary for CID 2823309. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/2823309/assaysummary/JSON View Source
